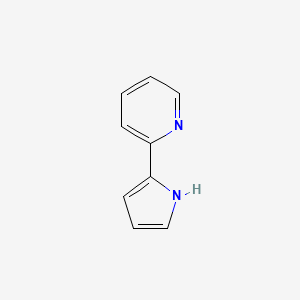
2-(1H-pyrrol-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-pyrrol-2-yl)pyridine is a heterocyclic compound that consists of a pyridine ring fused with a pyrrole ring. It is a white to light yellow solid that is soluble in organic solvents like ethanol and chloroform but insoluble in water . This compound is often used as a reagent in aromatic substitution reactions in organic synthesis .
作用机制
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It has been suggested that similar compounds may interact with their targets through various mechanisms, including kinase inhibition
Biochemical Pathways
Related compounds such as pyrrolopyrazine derivatives have been shown to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Related compounds have been shown to exhibit a variety of biological activities, suggesting that 2-(1h-pyrrol-2-yl)pyridine may have similar effects .
生化分析
Biochemical Properties
2-(1H-pyrrol-2-yl)pyridine has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of zinc complexes, which have been employed as highly efficient catalysts for the thiol-Michael addition of thiols to α,β-unsaturated ketones . This suggests that this compound may interact with enzymes and proteins involved in these biochemical reactions.
Molecular Mechanism
It is known that the compound can be involved in catalytic reactions, suggesting that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized via oxidation and used in catalytic reactions , suggesting that it may have certain stability under specific conditions.
Metabolic Pathways
Given its involvement in catalytic reactions , it is plausible that it may interact with various enzymes or cofactors and affect metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-2-yl)pyridine typically involves the reaction of pyridine with 1-bromo-2-pyrrolylethane . The reaction requires appropriate solvents and catalysts, and the specific conditions can be adjusted based on the experimental setup .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 2-(1H-pyrrol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like 3-chloroperbenzoic acid (m-CPBA) to form pyridine-N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydride reagents to form corresponding alcohols.
Substitution: It participates in substitution reactions, such as nitration, bromination, and iodination, predominantly at the 3-position.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (CH2Cl2).
Reduction: Hydride reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nitration using nitric acid (HNO3), bromination using bromine (Br2), and iodination using iodine (I2).
Major Products:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitrated, brominated, and iodinated derivatives.
科学研究应用
2-(1H-pyrrol-2-yl)pyridine has diverse applications in scientific research:
相似化合物的比较
Pyrrolidine: A five-membered nitrogen heterocycle widely used in medicinal chemistry.
Pyrrole: A nitrogen-containing heterocycle known for its diverse biological activities.
Pyridine: A six-membered nitrogen heterocycle commonly used in organic synthesis.
Uniqueness: 2-(1H-pyrrol-2-yl)pyridine is unique due to its fused ring structure, combining the properties of both pyridine and pyrrole. This fusion enhances its reactivity and allows it to participate in a broader range of chemical reactions compared to its individual components .
属性
IUPAC Name |
2-(1H-pyrrol-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGDTWNURWLVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone](/img/structure/B2463549.png)
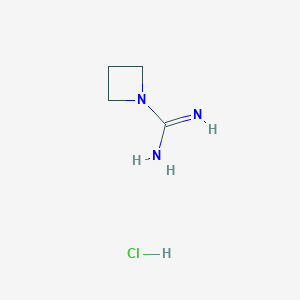
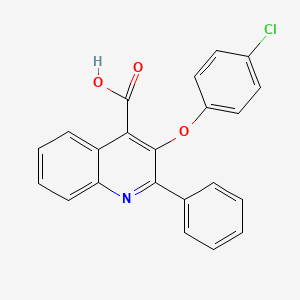
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2463555.png)

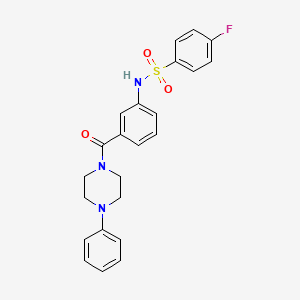
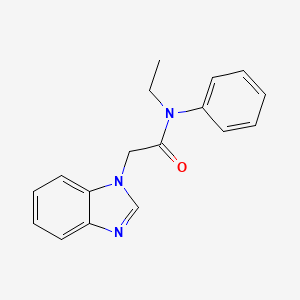
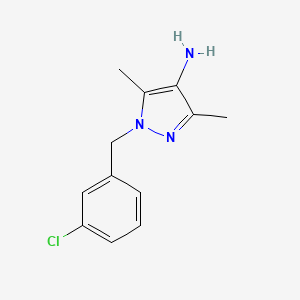
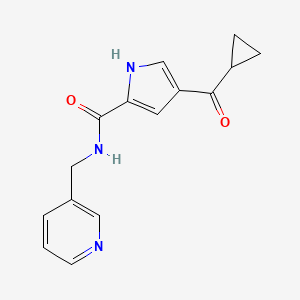
![methyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2463567.png)
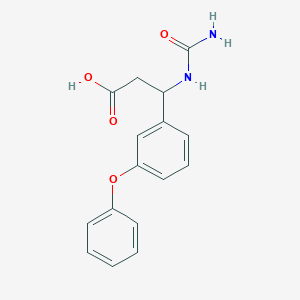
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2463570.png)
![N-(2,4-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2463571.png)
![8-methoxy-3-(4-methylphenyl)-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2463572.png)
